tert-butyl N-[4-(cyclopropylamino)butyl]carbamate
Overview
Description
tert-Butyl N-[4-(cyclopropylamino)butyl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their stability and versatility. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a cyclopropylamino group, and a butyl chain.
Preparation Methods
The synthesis of tert-butyl N-[4-(cyclopropylamino)butyl]carbamate typically involves the protection of amino groups using tert-butyl carbamate (Boc) protection. The general synthetic route includes the reaction of tert-butyl dicarbonate (Boc2O) with the corresponding amine in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods also employ catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
tert-Butyl N-[4-(cyclopropylamino)butyl]carbamate undergoes various chemical reactions, including:
Scientific Research Applications
tert-Butyl N-[4-(cyclopropylamino)butyl]carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis applications.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(cyclopropylamino)butyl]carbamate involves the interaction of its carbamate group with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The cyclopropylamino group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-[4-(cyclopropylamino)butyl]carbamate include:
tert-Butyl N-(4-bromobutyl)carbamate: This compound has a bromobutyl group instead of a cyclopropylamino group, which affects its reactivity and applications.
tert-Butyl N-(4-iodobutyl)carbamate: The presence of an iodine atom in this compound makes it more reactive towards nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of a cyclopropylamino group and a tert-butyl carbamate group, which provides distinct steric and electronic properties that can be exploited in various chemical and biological applications.
Properties
IUPAC Name |
tert-butyl N-[4-(cyclopropylamino)butyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-4-8-13-10-6-7-10/h10,13H,4-9H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCQYTPRZAUQRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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